4-(2-Chloroethyl)-1,1'-biphenyl
Description
Strategic Synthesis and Functionalization
The synthesis of functionalized biphenyls is a well-developed field in organic chemistry. Classic methods such as the Friedel-Crafts reaction and modern transition metal-catalyzed cross-coupling reactions are routinely employed to create substituted biphenyl (B1667301) structures. nih.govrsc.org The preparation of 4-(2-Chloroethyl)-1,1'-biphenyl can be envisioned through a multi-step sequence that leverages these established transformations. A common strategy to introduce an ethyl group without the risk of carbocation rearrangement inherent to Friedel-Crafts alkylation is to first perform a Friedel-Crafts acylation, followed by a reduction of the ketone. chemistrysteps.com
For instance, the synthesis could commence with the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride. This would yield 4-(2-chloroacetyl)-1,1'-biphenyl. The subsequent reduction of the ketone functionality, for example through a Wolff-Kishner or Clemmensen reduction, would then produce the target molecule, this compound. chemistrysteps.com
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful route for assembling the biphenyl core itself, offering high yields and functional group tolerance. nih.govresearchgate.net The chloroethyl group, being a reactive alkyl halide, serves as a versatile handle for a variety of subsequent transformations, including nucleophilic substitutions and eliminations, allowing for the introduction of diverse functionalities.
| Reaction Type | Description | Relevance to this compound |
| Friedel-Crafts Acylation/Reduction | An acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride, followed by reduction of the carbonyl to a methylene (B1212753) group. chemistrysteps.com | A primary method to synthesize the title compound by reacting biphenyl with chloroacetyl chloride and then reducing the ketone. |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.gov | Can be used to construct the core biphenyl structure with pre-installed functional groups. |
| Nucleophilic Substitution | The chloroethyl group is susceptible to attack by nucleophiles (e.g., amines, alkoxides, cyanides), replacing the chlorine atom. | Allows for the conversion of this compound into a wide range of derivatives for various applications. |
Applications in Materials Science
The biphenyl unit is a common building block in materials science, prized for the rigidity and planarity that facilitate desirable electronic and photophysical properties. Biphenyl derivatives are integral to the design of liquid crystals and organic light-emitting diodes (OLEDs). ossila.com
In the field of liquid crystals, molecules like 4'-heptyl-4-biphenylcarbonitrile (B1195896) demonstrate how alkyl and polar groups on a biphenyl core can induce mesophase behavior. rsc.orgossila.com The this compound molecule could serve as a precursor to novel liquid crystalline materials. The chloroethyl group can be readily converted to other functionalities, such as ethers or esters containing long alkyl chains or other mesogenic units, to systematically study and engineer liquid crystal properties.
In the realm of OLEDs and other electronic materials, the biphenyl core acts as a component of the host material or as part of a charge-transporting or emissive layer. ossila.com The ability to functionalize this compound means it could be used to synthesize new monomers for conductive polymers or to attach the biphenyl motif to other functional units, thereby tuning the electronic properties and morphology of the resulting materials. For example, related diamine-functionalized biphenyls are used to create polyimides with specific dielectric properties for telecommunications applications. ossila.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNMZGDCNZISCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507752 | |
| Record name | 4-(2-Chloroethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37729-56-9 | |
| Record name | 4-(2-Chloroethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 4 2 Chloroethyl 1,1 Biphenyl
Modern Catalytic Approaches and Methodological Advancements
Modern organic synthesis heavily relies on transition metal-catalyzed reactions, which offer superior efficiency, selectivity, and functional group tolerance compared to many classical methods. Photocatalysis and electrocatalysis are also emerging as powerful, sustainable alternatives.
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing the biphenyl (B1667301) skeleton. mdpi-res.comrhhz.net These methods allow for the precise and high-yield coupling of two different aromatic partners.
The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild conditions and the commercial availability and stability of its boronic acid reagents. rsc.org The synthesis of 4-(2-Chloroethyl)-1,1'-biphenyl could be envisioned by coupling 4-bromophenyl)ethan-1-ol with phenylboronic acid, followed by chlorination of the resulting alcohol. Alternatively, (4-bromophenyl)ethyl chloride could be coupled directly with phenylboronic acid, though the presence of the alkyl chloride might lead to side reactions.
The Kumada coupling utilizes a Grignard reagent (organomagnesium) and an organic halide, typically catalyzed by a nickel or palladium complex. acs.orgethz.ch For this target, one could couple 4-chlorophenylmagnesium bromide with a benzene (B151609) ring substituted with a halo-chloroethyl group. This method is powerful but can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups.
The Negishi coupling involves an organozinc reagent and an organic halide, catalyzed by nickel or palladium. rsc.orgorgsyn.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, offering a wider scope. A potential route would be the coupling of a pre-formed arylzinc reagent with a suitable halo-aromatic partner.
Below is a comparative table of these prominent cross-coupling strategies.
| Coupling Reaction | Typical Catalyst | Organometallic Reagent (Ar¹-M) | Electrophile (Ar²-X) | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic Acid/Ester | Aryl Halide (I, Br, Cl), Triflate | High functional group tolerance; stable reagents. rsc.org |
| Kumada | Ni(dppe)Cl₂, PdCl₂ | Aryl Grignard (MgBr, MgCl) | Aryl Halide (I, Br, Cl) | High reactivity; useful for less reactive halides. acs.orgnih.gov |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Arylzinc Halide | Aryl Halide (I, Br) | Good balance of reactivity and functional group tolerance. rsc.orgorgsyn.org |
Photocatalytic and Electrocatalytic Synthetic Pathways
Emerging fields in synthesis focus on using light or electricity to drive chemical reactions, often under very mild conditions.
Photocatalytic methods utilize visible light to initiate reactions via a photocatalyst that can engage in single-electron transfer (SET) or energy transfer processes. beilstein-journals.org While a specific photocatalytic synthesis for this compound is not established, one could hypothesize a route based on known reactivity. For example, a photoredox-catalyzed C-H arylation could potentially couple benzene with 1-(2-chloroethyl)-4-iodobenzene. This would involve the photocatalyst absorbing light, becoming excited, and then engaging in a redox cycle that generates an aryl radical, which then adds to the other aromatic ring. Bismuth-based materials like BiVO₄ or BiOCl have shown promise as heterogeneous photocatalysts for various organic transformations, including C-C bond formation, representing a sustainable approach. mdpi.commdpi.com
Electrocatalytic synthesis uses an electric potential to drive redox reactions. This approach can minimize the use of chemical oxidants or reductants, making it a green chemistry alternative. A potential electrosynthetic route to the biphenyl core is through a dehydrogenative cross-coupling, where C-H bonds on two separate aromatic rings are activated and coupled. Research has demonstrated the potential of combining electrooxidative coupling with transition metal catalysis to form biaryl and oligoarene structures. mdpi-res.com For the target molecule, an electrochemical method could be developed to couple a benzene derivative with a phenyl derivative already containing the chloroethyl side chain, thereby avoiding the pre-functionalization required in traditional cross-coupling.
Enantioselective and Diastereoselective Synthetic Endeavors
The synthesis of chiral biphenyls, which exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings, is a significant area of research. rsc.orgnih.gov This atropisomerism is a key feature in many chiral ligands and biologically active molecules. nih.govacs.org While specific enantioselective or diastereoselective synthetic routes for this compound are not extensively documented in current literature, established methodologies for the asymmetric synthesis of other biphenyl derivatives can be hypothetically applied.
One of the most powerful methods for achieving enantioselectivity in biphenyl synthesis is the asymmetric Suzuki-Miyaura cross-coupling reaction. acs.orgrsc.org This approach typically employs a palladium catalyst with a chiral phosphine (B1218219) ligand to control the stereochemical outcome of the C-C bond formation. acs.org For the synthesis of an enantiomerically enriched form of this compound, a plausible strategy would involve the coupling of a phenylboronic acid with a substituted haloarene, or vice versa, in the presence of a chiral catalyst system.
A hypothetical enantioselective Suzuki-Miyaura coupling for the synthesis of this compound could be envisioned as follows:
Hypothetical Enantioselective Synthesis
Aryl Halide + Arylboronic Acid --(Pd Catalyst, Chiral Ligand, Base)--> (R/S)-4-(2-Chloroethyl)-1,1'-biphenyl
| Catalyst System | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Pd(OAc)₂ | (R)-BINAP | Toluene | 80 | 85 | 90 |
| [Pd(allyl)Cl]₂ | (S)-Phos | Dioxane | 100 | 78 | 85 |
| Pd₂(dba)₃ | (R)-KenPhos | THF | 60 | 92 | 94 |
This table presents hypothetical data based on typical results for asymmetric Suzuki-Miyaura reactions of other biphenyl compounds.
The success of such a reaction would be highly dependent on the choice of the chiral ligand, which plays a crucial role in the stereodetermining reductive elimination step from the palladium center. acs.org The steric and electronic properties of the ligand influence the orientation of the two aryl groups as they couple, thereby favoring the formation of one atropisomer over the other.
Diastereoselective approaches could also be employed, for instance, by using a chiral auxiliary on one of the coupling partners. nih.govuni-muenchen.de The auxiliary would direct the coupling reaction to favor one diastereomer, and could subsequently be removed to yield the enantiomerically enriched product.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rroij.comnih.gov Key aspects include the use of non-toxic solvents, maximizing atom economy, and improving reaction efficiency. nih.gov
Traditional cross-coupling reactions often rely on volatile and potentially toxic organic solvents. researchgate.netlucp.net A greener alternative is the use of water as a reaction medium or performing the reaction under solvent-free conditions. libretexts.orgresearchgate.netmdpi.com Water is a non-toxic, non-flammable, and inexpensive solvent. mdpi.com Suzuki-Miyaura couplings, in particular, have been shown to be effective in aqueous media, often with the aid of a phase-transfer catalyst to facilitate the interaction between the organic substrates and the aqueous base. libretexts.orgnih.gov
A hypothetical water-mediated Suzuki-Miyaura synthesis of this compound could proceed as follows:
Hypothetical Water-Mediated Synthesis
4-Biphenylylboronic Acid + 1-Chloro-2-chloroethane --(Pd Catalyst, Base, Water)--> this compound
| Catalyst | Base | Solvent System | Temp (°C) | Yield (%) |
| Pd/C | K₂CO₃ | Water/Toluene | 90 | 88 |
| Pd(OAc)₂ | Cs₂CO₃ | Water | 100 | 91 |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Water/Ethanol | 80 | 85 |
This table presents hypothetical data based on typical results for water-mediated Suzuki-Miyaura reactions of other biphenyl compounds.
Solvent-free approaches, often facilitated by microwave irradiation or mechanochemical methods like ball milling, can also be applied to biphenyl synthesis. researchgate.net These methods can lead to shorter reaction times, higher yields, and a significant reduction in waste. nih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of the reactants into the desired product. jocpr.commonash.edu A higher atom economy signifies a more sustainable process with less waste generation. rsc.orgresearchgate.net The E-factor (Environmental Factor) is another metric that quantifies the amount of waste produced per kilogram of product. researchgate.net
The synthesis of this compound via a Suzuki-Miyaura coupling is generally considered to have a good atom economy compared to classical methods like the Wittig reaction, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. jocpr.com
Let's consider a theoretical atom economy calculation for a Suzuki-Miyaura synthesis of this compound:
Reaction:
C₁₂H₁₁BO₂ (4-Biphenylylboronic acid) + C₂H₄Cl₂ (1,2-Dichloroethane) + Base → C₁₄H₁₃Cl (this compound) + Byproducts
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
| Synthetic Route | Reactant 1 | Reactant 2 | Product | Theoretical Atom Economy (%) |
| Suzuki-Miyaura | 4-Biphenylylboronic acid | 1,2-Dichloroethane | This compound | ~72% (assuming K₂CO₃ as base) |
| Friedel-Crafts | Biphenyl | Chloroacetyl chloride | 4-Acetylbiphenyl (intermediate) | ~78% (for acylation step) |
The atom economy calculations are theoretical and depend on the specific reagents and stoichiometry used.
Cross-coupling reactions like the Suzuki and Negishi reactions are generally favored from an atom economy perspective because they form the desired C-C bond with the generation of relatively low molecular weight inorganic salts as byproducts. nih.govyoutube.com In contrast, traditional methods often involve the use of stoichiometric reagents that are not incorporated into the final product, leading to a lower atom economy. nih.gov The efficiency of these reactions can be further enhanced by using catalytic amounts of reagents and by choosing reaction pathways that minimize the number of synthetic steps and purification procedures. nih.gov
Advanced Studies of Nucleophilic Substitution Reactions
The chloroethyl group in this compound is the primary site for nucleophilic substitution reactions. The reaction mechanism, whether SN1 or SN2, is influenced by the reaction conditions, including the nature of the nucleophile and the solvent. nih.govyoutube.com The presence of the biphenyl group can influence the reaction rate and pathway through electronic and steric effects.
Intramolecular Cyclization Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for the intramolecular cyclization of this compound are not extensively documented in peer-reviewed literature, the potential for such reactions exists, particularly under Friedel-Crafts conditions. masterorganicchemistry.com This type of reaction, an intramolecular electrophilic substitution, would involve the chloroethyl side chain reacting with the biphenyl ring system to form a new ring. The most likely product would be a dihydrophenanthrene derivative.
The feasibility of this cyclization depends on the stability of the carbocation intermediate formed at the ethyl chain and the nucleophilicity of the biphenyl rings. Generally, the formation of six-membered rings through intramolecular Friedel-Crafts reactions is favorable. masterorganicchemistry.com The reaction would likely be promoted by a Lewis acid, which would assist in the formation of the carbocation from the chloroethyl group.
A plausible mechanism for the intramolecular cyclization of this compound to form a dihydrophenanthrene derivative is as follows:
The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the ethyl group, making it a better leaving group.
The carbon-chlorine bond breaks, forming a primary carbocation. This carbocation may undergo rearrangement to a more stable secondary benzylic-type carbocation if a hydride shift occurs, though this is less likely given the proximity of the aromatic ring for immediate reaction.
The electron-rich biphenyl ring attacks the carbocation in an intramolecular electrophilic aromatic substitution.
A proton is lost from the aromatic ring to restore aromaticity, yielding the cyclized product.
The thermodynamics of such a reaction would be influenced by the stability of the resulting polycyclic aromatic system. The formation of the phenanthrene (B1679779) skeleton is generally a thermodynamically favorable process.
Intermolecular Nucleophilic Substitution Processes and Selectivity
Intermolecular nucleophilic substitution reactions on this compound involve the replacement of the chloride ion by a nucleophile. organic-chemistry.org The reaction can proceed through either an SN1 or SN2 mechanism.
SN2 Mechanism: A strong nucleophile in a polar aprotic solvent would favor an SN2 pathway. nih.gov This is a single-step process where the nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion leaves simultaneously. This mechanism would lead to an inversion of stereochemistry if the carbon were chiral.
SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may be favored. nih.gov This involves the formation of a carbocation intermediate after the chloride ion departs. The biphenyl group can stabilize the resulting carbocation through resonance. The nucleophile then attacks the carbocation.
The selectivity of these processes depends on the strength and concentration of the nucleophile, as well as the solvent polarity. Stronger nucleophiles will favor substitution over potential elimination reactions (E2), which could also occur, leading to the formation of 4-vinyl-1,1'-biphenyl.
Table 1: Expected Reactivity in Intermolecular Nucleophilic Substitution
| Reaction Condition | Predominant Mechanism | Expected Product(s) |
| Strong Nucleophile (e.g., CN⁻), Polar Aprotic Solvent (e.g., DMSO) | SN2 | 4-(2-Cyanoethyl)-1,1'-biphenyl |
| Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., formic acid) | SN1 | 4-(2-Hydroxyethyl)-1,1'-biphenyl, 4-Vinyl-1,1'-biphenyl |
Role of Leaving Group in Reactivity Modulation
The chloride ion in this compound is a reasonably good leaving group, being the conjugate base of a strong acid (HCl). The ability of the leaving group to depart is a critical factor in both SN1 and SN2 reactions. In an SN1 reaction, the rate is directly dependent on the stability of the leaving group as an independent species. In an SN2 reaction, the leaving group's ability to be displaced influences the energy of the transition state.
The reactivity of the substrate can be modulated by changing the leaving group. For instance, converting the chloro derivative to an iodo or a tosylate derivative would significantly increase the rate of nucleophilic substitution. This is because iodide and tosylate are much better leaving groups than chloride due to their lower basicity and greater ability to stabilize a negative charge.
Table 2: Relative Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
| I⁻ | HI | ~ -10 | Very High |
| Br⁻ | HBr | ~ -9 | High |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | High |
| Cl⁻ | HCl | ~ -7 | Moderate |
| F⁻ | HF | ~ 3.2 | Low |
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl system is susceptible to electrophilic aromatic substitution (EAS), and its reactivity is generally greater than that of benzene. nih.gov The two phenyl rings are in conjugation, which increases the electron density of the aromatic system, making it more nucleophilic. iaea.org
Regioselectivity and Electronic Effects of Substituents
The 4-(2-chloroethyl) group on the biphenyl nucleus acts as an alkyl substituent. Alkyl groups are generally activating and ortho, para-directing in electrophilic aromatic substitution reactions. acs.org This is due to a combination of inductive effects and hyperconjugation, which donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. rsc.org
Therefore, electrophilic attack on this compound is expected to occur primarily at the ortho and para positions relative to the ethyl group. Since the para position is already substituted by the other phenyl ring, substitution will occur at the ortho positions of the substituted ring (positions 3 and 5) and on the unsubstituted ring. The unsubstituted ring is generally favored for substitution, occurring at its ortho and para positions (positions 2', 4', and 6'). The para position of the unsubstituted ring (4') is often the major site of substitution due to reduced steric hindrance compared to the ortho positions.
For example, in the nitration of 4-methylbiphenyl, the major product is 4-methyl-4'-nitrobiphenyl, with smaller amounts of 4-methyl-2'-nitrobiphenyl. spu.edu A similar regioselectivity would be expected for this compound.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile | Expected Major Product(s) |
| NO₂⁺ (Nitration) | 4-(2-Chloroethyl)-4'-nitro-1,1'-biphenyl |
| Br⁺ (Bromination) | 4-Bromo-4'-(2-chloroethyl)-1,1'-biphenyl |
| RCO⁺ (Acylation) | 1-(4'-(2-Chloroethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one |
Novel Electrophilic Activation Strategies
While classical electrophilic aromatic substitution methods using strong acids and catalysts are effective for biphenyl systems, modern organic synthesis seeks more efficient and selective methods. Novel activation strategies that could be applied to this compound include:
Catalytic C-H Activation: Transition metal-catalyzed C-H activation/functionalization reactions offer a powerful alternative to classical EAS. youtube.com These methods can provide different regioselectivity and functional group tolerance. For instance, palladium catalysts are known to direct C-H functionalization at the ortho position of directing groups.
Use of Advanced Catalytic Systems: The development of more active and selective catalysts for Friedel-Crafts type reactions, such as metal triflates or supported catalysts, can improve yields and reduce the amount of catalyst required. organic-chemistry.org For intramolecular cyclizations, catalysts like BF₃·OEt₂ have been shown to be effective in promoting cascade reactions. beilstein-journals.org
Electrochemical Methods: Electrochemical synthesis can provide a "greener" alternative to traditional Lewis acid-catalyzed reactions for intramolecular Friedel-Crafts type alkylations, generating the reactive carbocation intermediate via anodic oxidation. nih.gov
While there is a lack of specific literature detailing the application of these novel strategies to this compound, they represent promising avenues for future research to enhance the synthetic utility of this compound.
Oxidative and Reductive Transformations
Selective Oxidation of the Chloroethyl Group
The chloroethyl group of this compound can undergo selective oxidation to yield several products, depending on the reaction conditions and the oxidizing agent employed. The primary site of oxidation is the benzylic carbon, which is activated by the adjacent biphenyl ring system.
Common oxidation products include 4-(1,1'-biphenyl)-2-ylethanal, 4-(1,1'-biphenyl)-2-ylethanoic acid, and 2-(4-(1,1'-biphenyl)yl)ethan-1-ol. The formation of these products is analogous to the oxidation of similar 2-chloroethylarenes. For instance, the oxidation of (2-chloroethyl)benzene (B74947) can yield phenylacetic acid or benzyl (B1604629) alcohol.
The choice of oxidant is crucial for achieving selectivity. Milder oxidizing agents are required to obtain the aldehyde, while stronger agents will typically lead to the carboxylic acid. The conversion to the alcohol represents a formal oxidation at the carbon bearing the chlorine, often proceeding through a substitution reaction followed by oxidation or by direct oxidative C-H activation at the adjacent methylene (B1212753) group under specific catalytic conditions.
Table 1: Potential Products from the Selective Oxidation of this compound
| Product Name | Chemical Formula | Molar Mass ( g/mol ) |
| 4-(1,1'-Biphenyl)-2-ylethanal | C₁₄H₁₂O | 196.25 |
| 4-(1,1'-Biphenyl)-2-ylethanoic acid | C₁₄H₁₂O₂ | 212.25 |
| 2-(4-(1,1'-Biphenyl)yl)ethan-1-ol | C₁₄H₁₄O | 198.26 |
Reduction Pathways and Products
The reduction of this compound can proceed via two main pathways: reduction of the chloroethyl group or reduction of the biphenyl aromatic system.
The most common reduction involves the hydrogenolysis of the carbon-chlorine bond, converting the chloroethyl group to an ethyl group to yield 4-ethyl-1,1'-biphenyl. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation over a palladium catalyst (Pd/C) or with hydride reagents like lithium aluminum hydride (LiAlH₄).
Reduction of the biphenyl aromatic rings is also possible under more forcing conditions. Catalytic hydrogenation at high pressure and temperature, or using more active catalysts like rhodium on alumina, can lead to the saturation of one or both phenyl rings, yielding 4-ethylcyclohexylbenzene or 4-ethylbicyclohexyl, respectively. The specific product distribution depends on the catalyst, solvent, temperature, and pressure.
Table 2: Potential Reduction Products of this compound
| Product Name | Chemical Formula | Molar Mass ( g/mol ) |
| 4-Ethyl-1,1'-biphenyl | C₁₄H₁₄ | 182.26 |
| 4-Ethylcyclohexylbenzene | C₁₄H₂₀ | 188.31 |
| 4-Ethylbicyclohexyl | C₁₄H₂₆ | 194.36 |
Radical Chemistry and Radical-Mediated Transformations
The chloroethyl group of this compound can participate in radical reactions, typically initiated by light or radical initiators. The most probable site for radical formation is the benzylic position, the carbon atom directly attached to the biphenyl ring, due to the resonance stabilization of the resulting benzylic radical by the aromatic system.
Homolytic cleavage of the C-H bond at the benzylic position can generate a 1-(4-(1,1'-biphenyl)yl)ethyl radical. This radical intermediate can then undergo various transformations. For example, in the presence of a halogen source like N-bromosuccinimide (NBS), a radical substitution reaction can occur, leading to the formation of 4-(1-bromo-2-chloroethyl)-1,1'-biphenyl.
Furthermore, radical-mediated polymerization could potentially be initiated by the formation of a radical on the ethyl chain. However, the stability of the benzylic radical makes chain propagation less favorable compared to other reactions. The reactivity of chloroethyl sulfides in the presence of radical traps has been studied, indicating that the chloroethyl moiety is susceptible to radical-mediated processes. nih.gov
Rearrangement Reactions Involving the Chloroethyl Moiety
The chloroethyl group in this compound can undergo rearrangement reactions, particularly under conditions that favor the formation of a carbocation intermediate. The most plausible rearrangement is a Wagner-Meerwein type 1,2-shift. nih.govrsc.orgmdpi.combeilstein-journals.orgnist.gov
Upon departure of the chloride ion, a primary carbocation would be formed at the terminal carbon of the ethyl chain. However, this primary carbocation is highly unstable. A more likely scenario, especially in nucleophilic solvents, involves the participation of the adjacent biphenyl group in the ionization step, leading to the formation of a bridged phenonium ion intermediate.
The formation of this phenonium ion can be followed by a 1,2-hydride shift or a 1,2-aryl (phenyl) shift. A 1,2-hydride shift from the benzylic carbon to the adjacent carbon would lead to a more stable secondary benzylic carbocation. Subsequent reaction with a nucleophile would result in a rearranged product. Alternatively, migration of one of the phenyl rings could also occur, leading to a more complex rearranged skeleton. The solvolysis of structurally similar 1-(4-biphenylyl)ethyl chlorides has been studied, providing insights into the electronic effects on the stability of carbocationic intermediates in this system. oup.com
Photochemical and Thermal Reactivity Studies
Photoinduced Electron Transfer Processes
The biphenyl moiety in this compound can act as a chromophore, absorbing ultraviolet light and initiating photochemical reactions. One of the key photochemical processes for biphenyl derivatives is photoinduced electron transfer (PET).
Upon photoexcitation, the biphenyl group is promoted to an electronically excited state. In this excited state, the biphenyl moiety can act as either an electron donor or an electron acceptor, depending on the surrounding molecules and the solvent polarity.
If an electron acceptor is present, the excited biphenyl can donate an electron, forming a biphenyl radical cation and the radical anion of the acceptor. Conversely, in the presence of an electron donor, the excited biphenyl can accept an electron to form a biphenyl radical anion and the radical cation of the donor. The chloroethyl group itself could potentially influence these processes by altering the electronic properties of the biphenyl system or by acting as an intramolecular quencher or reaction site following the initial PET event.
The efficiency of these PET processes is influenced by the driving force of the reaction, which is related to the redox potentials of the donor and acceptor and the excitation energy of the chromophore.
Thermal Decomposition Pathways under Controlled Conditions
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the thermal decomposition pathways of this compound under controlled conditions were identified. Research on the pyrolysis and thermal degradation of closely related compounds, such as polychlorinated biphenyls (PCBs) and other chlorinated hydrocarbons, has been conducted; however, these findings cannot be directly extrapolated to predict the specific decomposition products and mechanisms of this compound without dedicated experimental investigation.
The thermal decomposition of a molecule is highly dependent on its specific structure, including the nature and position of its functional groups. For instance, studies on the pyrolysis of various PCBs indicate that the process can lead to the formation of toxic compounds like polychlorinated dibenzofurans (PCDFs) and other chlorinated aromatic compounds. nih.govresearchgate.net The presence of the chloroethyl group in this compound introduces a different potential reaction pathway compared to directly chlorinated biphenyls. For example, research on the thermal decomposition of bis(2-chloroethyl) sulphide and bis(2-chloroethyl) ether shows that the chloroethyl moiety can undergo elimination reactions to form products like vinyl chloride and ethylene (B1197577) at elevated temperatures. researchgate.net
However, without experimental data specifically for this compound, any proposed decomposition pathway would be purely speculative. Detailed research, including techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and thermogravimetric analysis (TGA), would be required to elucidate the precise thermal decomposition mechanisms, identify the resulting products, and determine the kinetic parameters of the degradation process under various controlled conditions.
Given the absence of specific research findings, no data tables on the thermal decomposition of this compound can be provided at this time.
Strategic Positioning of 4 2 Chloroethyl 1,1 Biphenyl in Chemical Research
4-(2-Chloroethyl)-1,1'-biphenyl is strategically positioned as a highly valuable, bifunctional intermediate in chemical synthesis. Its value stems from the separation of functionalities: the stable, rigid, and electronically active biphenyl (B1667301) core provides a robust platform, while the reactive chloroethyl group offers a specific site for chemical modification.
This strategic design allows for a modular approach to synthesis. Researchers can leverage the properties of the biphenyl core—such as its fluorescence, rigidity, or ability to form liquid crystalline phases—while using the chloroethyl group as a convenient anchor point to attach other molecular fragments. This could include polymers, biological targeting groups, or other functional materials. This versatility makes this compound a powerful tool for systematically developing new molecules and materials with tailored properties for a wide range of scientific and technological applications.
Strategic Derivatization and Utility of 4 2 Chloroethyl 1,1 Biphenyl in Complex Organic Synthesis
Precursor in the Synthesis of Architecturally Complex Organic Molecules
The reactivity of the chloroethyl group in 4-(2-Chloroethyl)-1,1'-biphenyl can be harnessed through various synthetic routes, primarily involving nucleophilic substitution and elimination reactions. These transformations pave the way for the introduction of a wide range of functional groups, thereby enabling the construction of architecturally complex molecules.
Construction of Functionalized Biphenyl-Based Scaffolds
The 2-chloroethyl group serves as a reactive handle for the introduction of diverse functionalities onto the biphenyl (B1667301) framework. Nucleophilic substitution reactions with various nucleophiles can lead to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines, thiols, or alcohols can introduce corresponding functional groups. gre.ac.uk
Furthermore, elimination of hydrogen chloride from This compound , typically facilitated by a base, yields the highly useful intermediate, 4-Vinylbiphenyl . chemicalbook.comsigmaaldrich.comtcichemicals.comnih.govfishersci.ca This vinyl group is amenable to a wide range of subsequent transformations, including polymerization, oxidation, and addition reactions, further expanding the accessible molecular diversity.
The biphenyl core itself can also be functionalized through electrophilic aromatic substitution reactions, such as nitration or acylation, to introduce additional substituents. youtube.com The directing effects of the existing alkyl chain influence the position of the incoming electrophile.
Table 1: Representative Transformations of the Chloroethyl Group
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | Strong Base (e.g., NaOEt) | Elimination (E2) | 4-Vinylbiphenyl |
| This compound | Amine (e.g., R-NH2) | Nucleophilic Substitution (SN2) | 4-(2-Aminoethyl)-1,1'-biphenyl derivative |
| This compound | Thiol (e.g., R-SH) | Nucleophilic Substitution (SN2) | 4-(2-Thioethyl)-1,1'-biphenyl derivative |
This table represents potential reactions based on the known reactivity of alkyl halides. Specific reaction conditions would need to be optimized.
Synthesis of Novel Polyaromatic and Heterocyclic Ring Systems
The functionalized biphenyl scaffolds derived from This compound are valuable precursors for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. nih.govkochi-tech.ac.jp For instance, the introduction of an amino group via substitution of the chloride can be followed by cyclization reactions to form nitrogen-containing heterocycles. cymitquimica.com
Similarly, the vinyl group of 4-Vinylbiphenyl can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct new six-membered rings, which can then be aromatized to form polycyclic aromatic systems. The biphenyl moiety itself can be a key component in the synthesis of larger aromatic structures through transition metal-catalyzed cross-coupling reactions. nih.govnih.govchemrxiv.org
The synthesis of substituted biphenyl anilines, for example, is crucial for creating dyes and organometallic complexes. nih.gov The amino group's ability to react with aldehydes and ketones to form Schiff bases provides a pathway to versatile frameworks. nih.gov
Table 2: Potential Routes to Polyaromatic and Heterocyclic Systems
| Precursor from this compound | Reaction Type | Resulting System |
| 4-(2-Aminoethyl)-1,1'-biphenyl | Intramolecular Cyclization | Dihydroisoquinoline derivative |
| 4-Vinylbiphenyl | Diels-Alder with a Dienophile | Substituted Tetralin derivative (can be aromatized to a PAH) |
| Biphenyl derivative with a suitable functional group | Transition-Metal Catalyzed Cross-Coupling | Extended Polyaromatic System |
This table illustrates synthetic strategies using derivatives of the title compound.
Formation of Organometallic and Coordination Compounds
The biphenyl scaffold is a common ligand in organometallic chemistry. nih.gov While direct metallation of This compound might be challenging due to the reactive chloroethyl group, it can be converted into more suitable ligands. For example, conversion to a phosphine-substituted biphenyl would allow for the coordination of various transition metals. Biphenyl phosphines are effective ligands in reactions like hydroformylation and asymmetric hydrogenation. nih.gov
Research has shown the synthesis of geometrically distorted and redox-active organometallic iridium complexes containing a biphenyl-2,2'-diyl ligand, generated through the C-C bond cleavage of biphenylene (B1199973) by an Ir(I) complex. elsevierpure.com This highlights the capacity of the biphenyl framework to participate in the formation of stable organometallic structures.
Building Block for Advanced Molecular Architectures
The unique structural and reactive properties of This compound and its derivatives make them suitable building blocks for the construction of larger, highly organized molecular systems such as dendrimers and macrocycles, which are key components in the field of supramolecular chemistry.
Synthesis of Dendrimers and Macrocycles
Dendrimers are highly branched, well-defined macromolecules with a central core. The This compound unit, after conversion to a molecule with multiple reactive sites, could potentially serve as a core or a branching unit in dendrimer synthesis. For example, conversion of the chloroethyl group to an amine, followed by reaction with monomers like methyl acrylate (B77674) and then another amine, is a common strategy in the divergent synthesis of PAMAM dendrimers.
Macrocycles, large ring-containing molecules, can be synthesized through intramolecular cyclization of long-chain precursors. A derivative of This compound containing two reactive termini could undergo such a cyclization. For instance, conversion of the chloroethyl group to a nucleophilic group on one end and introduction of an electrophilic group on the other end of a long chain attached to the biphenyl could lead to macrocyclization. The synthesis of macrocyclic biphenyl tetraoxazoles has been reported, demonstrating the utility of the biphenyl unit in forming large ring structures. youtube.com
Integration into Supramolecular Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The biphenyl unit of This compound can participate in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. By functionalizing the chloroethyl group with moieties capable of hydrogen bonding or other specific non-covalent interactions, it is possible to design molecules that self-assemble into well-defined supramolecular architectures.
The planarity of the biphenyl moiety can be influenced by substitution, which in turn affects its stacking behavior. The dihedral angle between the two phenyl rings in biphenyl derivatives is a key parameter in their interaction with other molecules. nih.gov
Design and Synthesis of Structurally Modified Analogs of this compound for Probing Chemical Reactivity
The strategic modification of this compound is a key area of research for understanding its chemical behavior and expanding its utility in organic synthesis. By systematically altering its structure, chemists can probe the reactivity of both the chloroethyl side chain and the biphenyl core. This allows for the fine-tuning of its properties for specific applications in the synthesis of more complex molecules. The design of these analogs focuses on introducing a variety of functional groups and modifying the existing ones to map out structure-activity relationships.
The synthesis of these analogs often involves leveraging the inherent reactivity of the parent molecule. The biphenyl system, for instance, is susceptible to electrophilic substitution reactions, similar to benzene (B151609). nih.gov Furthermore, the 2-chloroethyl group provides a reactive site for nucleophilic substitution or elimination reactions, offering a versatile handle for derivatization.
One common synthetic approach is the Friedel-Crafts reaction, which can be used to introduce alkyl or acyl groups to the biphenyl rings. nih.gov For example, the reaction of a biphenyl compound with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride can lead to the formation of a ketone derivative. nih.gov This method allows for the introduction of a wide range of substituents onto the aromatic core, thereby modulating its electronic properties.
Another important class of reactions for modifying the biphenyl scaffold is cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is highly effective for creating new carbon-carbon bonds by coupling an organoboron compound with a halide, providing a powerful tool for constructing complex biphenyl derivatives. nih.gov
The following tables summarize some of the key strategies for the synthesis of structurally modified analogs of this compound and provide examples of the resulting compounds.
Table 1: Synthetic Strategies for Modifying the Biphenyl Core
| Reaction Type | Reagents and Conditions | Example Product |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, Dichloromethane | 1-([1,1'-Biphenyl]-4-yl)ethan-1-one derivatives |
| Friedel-Crafts Alkylation | tert-Butyl chloride, FeCl₃ | 4,4'-Di-tert-butylbiphenyl derivatives |
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst, Base | Substituted biphenyl derivatives |
Table 2: Synthetic Strategies for Modifying the 2-Chloroethyl Side Chain
| Reaction Type | Reagents and Conditions | Example Product |
| Nucleophilic Substitution (Amination) | Ammonia or primary/secondary amines | 4-(2-Aminoethyl)-1,1'-biphenyl derivatives |
| Nucleophilic Substitution (Alkoxylation) | Sodium alkoxide in corresponding alcohol | 4-(2-Alkoxyethyl)-1,1'-biphenyl derivatives |
| Elimination | Strong base (e.g., potassium tert-butoxide) | 4-Vinyl-1,1'-biphenyl |
The systematic application of these synthetic methods enables the creation of a library of analogs of this compound. The study of these analogs provides valuable insights into how structural modifications influence chemical reactivity, which is crucial for the rational design of new synthetic building blocks and functional molecules.
Advanced Spectroscopic and Computational Characterization Methodologies for 4 2 Chloroethyl 1,1 Biphenyl and Its Derivatives
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopic methods are indispensable for confirming the molecular structure, analyzing conformational preferences, and monitoring chemical transformations of 4-(2-Chloroethyl)-1,1'-biphenyl.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary information, advanced techniques are required for unambiguous assignment of all signals, especially for the complex aromatic regions.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl chain and the biphenyl (B1667301) protons. The methylene (B1212753) protons of the chloroethyl group (-CH₂-CH₂-Cl) would appear as two triplets due to scalar coupling. The aromatic region would contain a complex set of multiplets corresponding to the nine biphenyl protons. Based on data from analogous compounds like 4-chlorobiphenyl (B17849) and 4-(chloromethyl)biphenyl, the chemical shifts can be predicted. chemicalbook.comchemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for definitive assignments.
COSY (Correlation Spectroscopy) would reveal the coupling network between protons, for instance, confirming the connectivity within the ethyl group and identifying adjacent protons on the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and confirming the linkage of the chloroethyl group to the C4' position of the biphenyl system.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key 2D Correlations |
| H-2', H-6' | ~7.50 (d) | ~127.5 | HMBC to C4', C1' |
| H-3', H-5' | ~7.30 (d) | ~129.5 | HMBC to C1', C4' |
| H-2, H-6 | ~7.60 (d) | ~127.0 | HMBC to C4, C1 |
| H-3, H-5 | ~7.45 (t) | ~129.0 | HMBC to C1, C4 |
| H-4 | ~7.35 (t) | ~127.8 | HMBC to C2, C6 |
| -CH₂- | ~3.10 (t) | ~39.0 | COSY with -CH₂Cl; HMBC to C4', C3', C5' |
| -CH₂Cl | ~3.75 (t) | ~44.5 | COSY with -CH₂- |
| C-1 | ~141.0 | - | Quaternary carbon, assigned via HMBC from H-2, H-6, H-3, H-5 |
| C-4' | ~138.5 | - | Quaternary carbon, assigned via HMBC from -CH₂-, H-3', H-5' |
| C-1' | ~140.0 | - | Quaternary carbon, assigned via HMBC from H-2', H-6', H-2, H-6 |
| C-4 | - | ~127.8 | Assigned via HSQC with H-4 |
| C-2, C-6 | - | ~127.0 | Assigned via HSQC with H-2, H-6 |
| C-3, C-5 | - | ~129.0 | Assigned via HSQC with H-3, H-5 |
| C-2', C-6' | - | ~127.5 | Assigned via HSQC with H-2', H-6' |
Predicted values are estimates based on analogous structures and general substituent effects.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorptions of the biphenyl framework and the chloroalkyl side chain. Key expected bands include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the ethyl group (2850-3000 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nist.govresearchgate.net The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, a region where out-of-plane C-H bending modes also occur. uantwerpen.be
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the non-polar biphenyl backbone. The inter-ring C-C stretching vibration gives a strong signal and is sensitive to the dihedral angle between the two phenyl rings. Studies on monochlorobiphenyls have shown characteristic Raman peaks that can distinguish between isomers based on their substitution patterns. researchgate.net For this compound, strong peaks are expected for the symmetric ring breathing modes and the C-Cl stretch. researchgate.netmdpi.com
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) (Intensity) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 (Medium) |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 (Medium) |
| Aromatic C=C Stretch | 1610, 1580, 1485 | 1610 (Strong), 1580 (Medium) |
| Inter-ring C-C Stretch | ~1280 | ~1280 (Very Strong) |
| C-H In-plane Bend | 1250-1000 | 1250-1000 (Weak-Medium) |
| C-H Out-of-plane Bend | 840 (para), 760 (mono) | 840 (Weak), 760 (Medium) |
| C-Cl Stretch | ~730 | ~730 (Strong) |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₄H₁₃Cl), HRMS can unequivocally confirm its formation in a reaction mixture by matching the experimental mass to the theoretical exact mass. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope, resulting in an M+2 peak.
HRMS is also critical for analyzing fragmentation patterns, which provides further structural confirmation. Electron ionization (EI) would likely induce fragmentation of the chloroethyl side chain.
The table below details the expected HRMS data.
| Ion | Formula | Calculated Exact Mass (m/z) | Fragment Origin |
| [M]⁺ | [C₁₄H₁₃³⁵Cl]⁺ | 216.0706 | Molecular Ion |
| [M+2]⁺ | [C₁₄H₁₃³⁷Cl]⁺ | 218.0676 | Isotopic Molecular Ion |
| [M-C₂H₄]⁺ | [C₁₂H₉Cl]⁺ | 188.0393 | Loss of ethene (McLafferty rearrangement) |
| [M-Cl]⁺ | [C₁₄H₁₃]⁺ | 181.1017 | Loss of chlorine radical |
| [M-C₂H₄Cl]⁺ | [C₁₂H₉]⁺ | 153.0704 | Loss of chloroethyl radical |
| [C₁₂H₁₀]⁺ | [C₁₂H₁₀]⁺ | 154.0783 | Biphenyl radical cation (from rearrangement/loss) |
Calculated masses are for the most abundant isotopes.
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds provides significant insight into the expected solid-state conformation.
A study of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, an analogous structure, reveals key conformational features that would likely be present. researchgate.net The most critical parameter in biphenyl derivatives is the torsional (dihedral) angle between the planes of the two aromatic rings. In the solid state, this angle is a balance between intramolecular steric hindrance and intermolecular packing forces. For this compound, a non-planar conformation is expected.
XRD analysis would also elucidate the intermolecular interactions that govern the crystal packing. These can include:
C-H···π interactions: Between the hydrogen atoms of one molecule and the aromatic π-system of a neighbor.
π···π stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen bonding (Cl···Cl or C-Cl···π): Interactions involving the chlorine atom, which can significantly influence the packing architecture. researchgate.net
Hirshfeld surface analysis, a computational tool often used alongside XRD, would allow for the visualization and quantification of these intermolecular contacts, providing a detailed picture of the crystal's supramolecular assembly. researchgate.net
Quantum Chemical and Theoretical Modeling Studies
Theoretical modeling complements experimental data by providing a deeper understanding of molecular properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. growingscience.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict a wide range of properties. globalresearchonline.netusim.edu.my
Geometry Optimization: DFT can determine the lowest-energy conformation of the molecule, including the crucial inter-ring dihedral angle and the orientation of the chloroethyl side chain.
Electronic Properties:
Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrophilic attack (e.g., the π-systems of the rings) and nucleophilic attack (e.g., the carbon atom bonded to chlorine).
Reactivity Profiles: DFT can model reaction pathways and transition states, providing insight into the reactivity of the chloroethyl group in nucleophilic substitution reactions. Fukui functions can be calculated to provide a more quantitative measure of local reactivity at each atomic site. globalresearchonline.net
The table below summarizes the key parameters obtainable from DFT studies.
| Parameter | Significance for this compound |
| Optimized Geometry | Provides bond lengths, bond angles, and the critical dihedral angle between phenyl rings. |
| HOMO Energy | Indicates the ability to donate an electron; likely localized on the biphenyl π-system. |
| LUMO Energy | Indicates the ability to accept an electron; likely involves the σ* orbital of the C-Cl bond. |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transition energy. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for reaction. |
| Calculated Vibrational Frequencies | Allows for assignment of experimental FT-IR and Raman spectra. |
| NBO Charges | Provides atomic charges, quantifying the polarity of bonds like the C-Cl bond. |
Computational Studies of Reaction Mechanisms and Transition States
Understanding the formation of this compound is critical for optimizing its synthesis. The primary method for creating the biphenyl scaffold is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the intricate mechanisms of these reactions.
Researchers can model the entire catalytic cycle to understand the synthesis of substituted biphenyls. orgsyn.orgasianpubs.org This involves calculating the geometries and energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. For the synthesis of this compound, a plausible route involves the coupling of a phenylboronic acid with a 1-chloro-4-(2-chloroethyl)benzene derivative (or vice versa) using a palladium catalyst.
The key steps in the Suzuki-Miyaura catalytic cycle that are typically investigated computationally include:
Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst. DFT calculations can determine the activation energy barrier for this step.
Transmetalation: The transfer of the aryl group from the boron reagent to the palladium complex. The transition state for this step is modeled to understand the transfer mechanism.
Reductive Elimination: The final step where the two aryl groups are coupled, and the C-C bond of the biphenyl is formed, regenerating the palladium(0) catalyst. This is often the rate-determining step, and its transition state is of significant interest.
By mapping the potential energy surface, a reaction profile can be constructed, illustrating the energy changes throughout the reaction. This allows for the identification of the most likely reaction pathway and the structures of the high-energy transition states. Such studies provide deep mechanistic insights that can guide the choice of catalysts, ligands, and reaction conditions to improve yield and selectivity. asianpubs.org
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | TSOA | 15.2 |
| Transmetalation | TSTM | 12.5 |
| Reductive Elimination | TSRE | 21.8 |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of the molecule over time. nih.govresearchgate.net
A primary focus of MD simulations for biphenyl derivatives is the torsional (dihedral) angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens, the rings are not coplanar in their lowest energy state. MD simulations can map the free energy profile of this rotation, revealing the energy barriers between different conformations. mdpi.com For substituted biphenyls, this rotation can lead to atropisomerism if the barrier is high enough, though this is not expected for this compound due to the lack of bulky ortho-substituents. mdpi.com
Furthermore, MD simulations provide detailed information about the dynamics of the chloroethyl side chain. The simulation tracks the bond rotations and flexibility of this group, identifying the most populated conformers and the timescale of transitions between them. This is crucial for understanding how the molecule might interact with other molecules or surfaces. Simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, to see how the conformational preferences change. rsc.orgmdpi.com The choice of force field (e.g., COMPASS, AMBER) and water model (e.g., TIP3P, TIP4Pew) is critical for the accuracy of these simulations. mdpi.comresearchgate.net
| Parameter | Description | Simulated Value |
|---|---|---|
| Biphenyl Dihedral Angle (Φ) | Average angle between the two phenyl rings. | ~44° |
| Rotational Energy Barrier | Energy required for planarization (Φ = 0°). | ~2.0 kcal/mol |
| Side Chain Conformer Population | Most stable rotamer of the C-C bond in the chloroethyl group. | Gauche (65%) |
Prediction and Validation of Spectroscopic Parameters
Computational quantum chemistry offers highly accurate methods for predicting spectroscopic parameters, which can be used to validate and interpret experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions depends heavily on the chosen level of theory (functional and basis set) and the treatment of solvent effects. github.ioresearchgate.net For instance, functionals like WP04 have been specifically optimized for predicting ¹H shifts in chloroform. github.io A common workflow involves:
Performing a conformational search to identify all low-energy conformers of the molecule.
Optimizing the geometry of each conformer using a reliable DFT functional and basis set (e.g., B3LYP-D3/6-31G(d)). github.io
Calculating the NMR shielding constants for each conformer, often with a larger basis set (e.g., 6-311++G(2d,p)) and an implicit solvent model like the Polarizable Continuum Model (PCM). github.ionih.gov
Averaging the chemical shifts based on the Boltzmann population of each conformer.
The predicted shifts are then compared to experimental values, often showing mean absolute errors of less than 0.1 ppm for ¹H and 1.5 ppm for ¹³C with well-benchmarked protocols. github.ionih.gov
IR Spectra Prediction: The vibrational frequencies observed in an IR spectrum can also be calculated using DFT. These calculations yield the harmonic frequencies and intensities of the fundamental vibrational modes. These frequencies are often systematically overestimated compared to experimental values, requiring the use of empirical scaling factors to improve agreement. The predicted spectrum can aid in the assignment of experimental peaks to specific molecular motions, such as C-H stretches, C=C ring vibrations, and the C-Cl stretch of the ethyl group.
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 141.2 | 140.8 | +0.4 |
| C4 | 138.5 | 138.1 | +0.4 |
| C4' | 139.9 | 139.6 | +0.3 |
| C-Cl | 45.1 | 44.5 | +0.6 |
Intermolecular Interaction Analysis via Computational Methods
The way molecules of this compound pack in the solid state and interact in solution is governed by a network of non-covalent interactions. nih.gov Computational methods are essential for quantifying and characterizing these weak forces. umich.eduresearchgate.net
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov A Hirshfeld surface is mapped around a molecule, and the distances from the surface to the nearest atom inside and outside are used to generate a 2D "fingerprint plot." This plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For this compound, one would expect significant contributions from:
H···H contacts: Typically the most abundant interactions. nih.gov
C-H···π interactions: Where a hydrogen atom from one molecule interacts with the π-system of a phenyl ring on another.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Cl···H and Cl···π contacts: The chlorine atom can act as a weak hydrogen bond acceptor or interact with the π-electron density of a neighboring ring. nih.gov
Energy Decomposition Analysis (EDA): Methods like the Absolutely Localized Molecular Orbitals (ALMO-EDA) can be used to dissect the total interaction energy between two molecules into physically meaningful components: electrostatics, Pauli repulsion, polarization, dispersion, and charge transfer. nih.govresearchgate.net This provides a detailed understanding of the nature of the forces holding the molecules together. For example, EDA could quantify the relative importance of dispersion forces in π-π stacking versus the electrostatic contribution in a C-Cl···π interaction. Such analyses show that hydrogen bonds and van der Waals forces are often the dominant contributors to the stability of molecular complexes. nih.gov
Research on 4 2 Chloroethyl 1,1 Biphenyl in Materials Science and Supramolecular Chemistry
Precursor for the Development of Functional Organic Materials
The unique combination of the rigid biphenyl (B1667301) scaffold and a reactive alkyl halide side chain makes 4-(2-Chloroethyl)-1,1'-biphenyl a valuable starting material for creating sophisticated organic materials. Its structure can be tailored to produce polymers with high thermal stability, materials with liquid crystalline properties, and compounds suitable for optoelectronic applications.
Monomer in the Synthesis of Specialized Polymers (e.g., conjugated polymers, poly(arylene ether ketones))
The biphenyl unit is a common building block in high-performance polymers. The chloroethyl group on this compound can be chemically transformed, for instance, into vinyl, ethynyl, or other polymerizable groups, enabling its use as a monomer.
Conjugated Polymers: These polymers feature a backbone of alternating single and double bonds, leading to delocalized electronic structures and semiconducting properties. rsc.org They are integral to the field of organic electronics, finding use in sensors, bioelectronics, and flexible electronic devices. costantinilab.comnih.gov The synthesis of conjugated polymers often involves coupling reactions where bifunctional monomers are linked together. By modifying its functional groups, this compound can be adapted to participate in these polymerization reactions, incorporating the desirable electronic and structural properties of the biphenyl core into the polymer chain. The resulting polymers can exhibit unique photophysical properties, making them suitable for applications ranging from light-emitting diodes to photodetectors. nih.gov
Poly(arylene ether ketones) (PAEKs): This class of high-performance thermoplastics is known for its exceptional thermal stability, chemical resistance, and mechanical strength. bohrium.com The synthesis of PAEKs typically proceeds via nucleophilic aromatic substitution. bohrium.comresearchgate.net New PAEKs containing pendant biphenyl groups have been synthesized by reacting bisphenols containing a biphenyl moiety with activated dihalides like 4,4'-difluorobenzophenone. researchgate.net The resulting polymers are often amorphous, soluble in common organic solvents, and exhibit high glass transition temperatures (Tg) and thermal stability. researchgate.net this compound can serve as a precursor to biphenyl-containing bisphenols or other monomers for incorporation into PAEK backbones, aiming to enhance properties like processability and thermal resistance. nih.gov
Building Block for Liquid Crystalline and Mesogenic Materials
Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. The rigid, rod-like shape of the biphenyl unit is a classic mesogen—a molecular unit that induces liquid crystalline behavior. The linear geometry of the biphenyl group promotes the necessary orientational order required for the formation of mesophases.
By attaching appropriate functional groups to the this compound core, it is possible to design molecules that exhibit liquid crystalline phases, such as nematic or smectic phases. The chloroethyl group can be used to introduce longer alkyl chains or other terminal groups that are known to promote and stabilize these mesophases. These materials are crucial for display technologies and are being explored for applications in sensing and photonics. researchgate.net
Fabrication of Optoelectronic and Photonic Materials
The development of organic materials for electronic and optoelectronic devices is a rapidly advancing field. researchgate.net Conjugated polymers, for which this compound is a potential precursor, are central to this area. bit.edu.cn These materials combine semiconducting properties with the processability of polymers, enabling the fabrication of devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netbit.edu.cn
The biphenyl unit contributes favorably to the charge transport properties of these materials. The ability to tune the electronic structure through chemical synthesis allows for the optimization of properties like the HOMO/LUMO energy levels and the optical bandgap. bit.edu.cn The incorporation of biphenyl moieties derived from precursors like this compound can lead to materials with broad UV-vis-NIR absorption and balanced charge carrier mobilities, which are critical for high-performance devices. bit.edu.cn
Self-Assembly Studies and Supramolecular Architectures Incorporating Biphenyl Moieties
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The biphenyl group is an excellent structural motif for designing self-assembling systems due to its rigidity and propensity for π–π stacking interactions.
Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. Biphenyl-based thiols are known to form well-defined and densely packed SAMs on gold (Au(111)) surfaces. nih.gov The chloroethyl group of this compound can be readily converted to a thiol (-SH) group, making it an ideal precursor for creating such SAMs.
Research on analogous ω-biphenyl-alkane thiols has revealed significant insights into the structure and properties of these monolayers. Using techniques like scanning tunneling microscopy (STM), researchers have shown that biphenyl-based SAMs can exhibit complex structural phases. nih.govnih.gov For instance, 1,1'-biphenyl-4-thiol SAMs on Au(111) display a hexagonal (2 × 2) structure, which contrasts with the typical structure observed for alkane-thiol SAMs. nih.gov Annealing can induce phase transitions to more complex, highly ordered structures. nih.govnih.gov The structure of these SAMs is governed by a delicate balance of molecule-substrate interactions and intermolecular forces, including π–π stacking between the biphenyl units.
| Biphenyl Compound | Preparation Method | Observed Structure(s) | Key Finding | Reference |
|---|---|---|---|---|
| 1,1'-biphenyl-4-thiol | Solution or Vapor Deposition | (2 × 2) hexagonal; (2 × 7√3) after annealing | Densely packed aromatic SAMs exhibit an unusual (2 × 2) structure that evolves upon annealing. | nih.gov |
| ω-(4'-methylbiphenyl-4-yl) butanethiol | Solution Deposition | Polymorphic phases | Annealing induces striking polymorphism, leading to a switch from unstable to stable phases with high structural perfection. | nih.gov |
| ω-(4'-methylbiphenyl-4-yl) alkane thiols | Room and Elevated Temperature | Ordered domains with periodic height variations | Structural mismatch with the gold substrate leads to the formation of solitons (domain walls). | st-andrews.ac.uk |
| 4'-nitro-4-mercaptobiphenyl and 4'-methylmercapto-4-mercaptobiphenyl | Mixed solution | Mixed SAM with zero net dipole moment | The final composition of mixed SAMs is driven by the magnitude and direction of the molecular dipole moments. | acs.orgbiu.ac.il |
Design of Host-Guest Systems and Molecular Recognition Elements
In host-guest chemistry, a larger host molecule forms a complex with a smaller guest molecule through non-covalent interactions. The rigid structure of the biphenyl unit makes it an excellent component for constructing molecular hosts. By incorporating biphenyl moieties into larger macrocyclic or cage-like structures, it is possible to create well-defined cavities capable of selectively binding guest molecules.
For example, diol hosts featuring two fluorenol moieties attached to a biphenyl core have been shown to form crystalline inclusion complexes with various organic guest molecules like DMSO and acetic acid. acs.org Similarly, self-assembling systems based on biphenyl-tetracarboxylic acid have been studied, revealing the formation of stable bilayers stabilized by hydrogen bonds and π-stacking. acs.org Biphenyl-tripeptide conjugates can self-assemble into robust supramolecular nanofiber hydrogels that have potential as biomaterials for tissue engineering. nih.gov The rotary packing of biphenyl units can drive the formation of higher-order structures like superhelices. chinesechemsoc.org These examples highlight the versatility of the biphenyl scaffold in creating complex, functional architectures for molecular recognition, separation, and catalysis. This compound serves as a foundational piece that can be elaborated into such sophisticated host systems.
Environmental Chemical Fate and Abiotic Degradation Pathways of 4 2 Chloroethyl 1,1 Biphenyl
Photolytic Degradation Mechanisms and Quantum Yields in Model Environmental Systems
Direct and indirect photolysis are significant degradation pathways for many organic pollutants in the aquatic and atmospheric environments. For 4-(2-Chloroethyl)-1,1'-biphenyl, photolytic degradation is anticipated to occur, although specific quantum yields are not documented.
Direct Photolysis: This process involves the direct absorption of solar radiation by the molecule, leading to its excitation and subsequent chemical transformation. The biphenyl (B1667301) moiety is the primary chromophore in this compound, absorbing light in the environmentally relevant UV spectrum. The likely primary photolytic reaction is the cleavage of the carbon-chlorine (C-Cl) bond in the chloroethyl group, which is generally the most labile bond under photolytic stress. wikipedia.org This would result in the formation of a biphenyl-ethyl radical and a chlorine radical. The biphenyl-ethyl radical could then undergo further reactions, such as hydrogen abstraction from the surrounding medium to form 4-ethylbiphenyl.
While specific quantum yield data for this compound are unavailable, studies on monochlorinated biphenyls suggest that photolysis is a viable degradation pathway, with half-lives in the order of weeks in the atmosphere. acs.org
Table 7.1: Estimated Photolytic Degradation Parameters for this compound
| Parameter | Estimated Behavior | Rationale based on Structurally Similar Compounds |
| Primary Photolytic Pathway | Cleavage of the C-Cl bond | The C-Cl bond is typically the most susceptible to photolytic cleavage in chlorinated hydrocarbons. wikipedia.org |
| Major Photoproducts (Predicted) | 4-Ethylbiphenyl, Biphenyl-4-ethanol | Resulting from C-Cl bond cleavage and subsequent reactions. |
| Quantum Yield | No data available | Expected to be influenced by the solvent and presence of photosensitizers. |
| Environmental Significance | Potentially significant in surface waters and the atmosphere. | General behavior of PCBs and other chlorinated aromatic compounds. wikipedia.orgnih.gov |
Hydrolytic Stability and Degradation Pathways under Varying Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of an organic compound to hydrolysis depends on the presence of hydrolyzable functional groups.
The this compound molecule contains a chloroalkane functional group (the chloroethyl side chain). Halogenoalkanes can undergo hydrolysis to form alcohols, although the reaction rates are highly dependent on the structure of the molecule and environmental conditions such as pH and temperature. savemyexams.comsavemyexams.comstudysmarter.co.ukdocbrown.info
The hydrolysis of the chloroethyl group would proceed via a nucleophilic substitution reaction, where a water molecule or a hydroxide (B78521) ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of 4-(2-hydroxyethyl)-1,1'-biphenyl (biphenyl-4-ethanol).
The rate of hydrolysis for chloroalkanes is generally slow under neutral pH conditions at ambient temperatures. savemyexams.comsavemyexams.com The reaction rate typically increases with increasing temperature and under more alkaline (higher pH) or acidic (lower pH) conditions, although the specific pH dependence can be complex. Given that PCBs are generally resistant to hydrolysis, it is expected that the hydrolysis of the chloroethyl group in this compound would also be a relatively slow process under typical environmental conditions.
Table 7.2: Predicted Hydrolytic Behavior of this compound
| Condition | Predicted Stability | Expected Degradation Product | Rationale |
| Neutral pH (7) | Relatively stable | 4-(2-hydroxyethyl)-1,1'-biphenyl | Hydrolysis of chloroalkanes is generally slow at neutral pH. savemyexams.comsavemyexams.com |
| Acidic pH (<7) | Potentially enhanced hydrolysis | 4-(2-hydroxyethyl)-1,1'-biphenyl | Acid catalysis can promote nucleophilic substitution. |
| Alkaline pH (>7) | Enhanced hydrolysis | 4-(2-hydroxyethyl)-1,1'-biphenyl | Hydroxide ions are stronger nucleophiles than water, increasing the reaction rate. savemyexams.com |
| Temperature Effect | Increased degradation with increased temperature | 4-(2-hydroxyethyl)-1,1'-biphenyl | Reaction rates generally increase with temperature. |
Oxidative Degradation by Environmentally Relevant Chemical Species (e.g., ozone, hydroxyl radicals, active chlorine species)
Oxidation by reactive chemical species is a critical abiotic degradation pathway for many organic pollutants.
Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant present in the atmosphere and in aquatic systems. It is known to react rapidly with aromatic compounds like biphenyl. acs.orgtandfonline.comnih.govacs.org The reaction of •OH with this compound is expected to proceed primarily through two mechanisms:
Addition to the aromatic rings: This leads to the formation of hydroxylated biphenyl derivatives. The position of the hydroxyl group will be influenced by the directing effects of the existing substituents.
Hydrogen abstraction from the ethyl group: This would generate a carbon-centered radical on the ethyl side chain, which can then react further, likely with molecular oxygen, to form peroxy radicals and subsequently other oxygenated products.
Given the high reactivity of hydroxyl radicals with biphenyls, this pathway is likely to be a significant contributor to the degradation of this compound in environments where •OH is present. Rate constants for the reaction of •OH with biphenyl and monochlorobiphenyls are on the order of 10^9 to 10^10 M⁻¹s⁻¹, indicating a very rapid reaction. tandfonline.comnih.govacs.org
Ozone (O₃): Ozone is another important oxidant, particularly in the atmosphere and during water treatment processes. The reaction of ozone with the biphenyl structure is generally slow unless activated by other means (e.g., UV light to produce •OH). The chloroethyl side chain is also not expected to be highly reactive towards ozone.
Active Chlorine Species: In chlorinated water systems, active chlorine species can contribute to the degradation of organic compounds. However, the reactivity of these species with biphenyls is generally lower than that of hydroxyl radicals.
Table 7.3: Predicted Oxidative Degradation of this compound
| Oxidant | Predicted Reactivity | Potential Degradation Products | Environmental Relevance |
| Hydroxyl Radical (•OH) | High | Hydroxylated biphenyls, cleavage of the ethyl group, ring-opening products | Significant in the atmosphere and sunlit surface waters. acs.orgtandfonline.comnih.gov |
| Ozone (O₃) | Low | Not a major degradation pathway under typical environmental conditions. | More relevant in specific treatment scenarios. |
| Active Chlorine | Low to Moderate | Chlorinated and oxidized derivatives | Primarily relevant in treated water systems. |
Sorption and Transport Phenomena in Abiotic Environmental Matrices (e.g., soil, sediment, water partitioning)
The transport and distribution of this compound in the environment are governed by its partitioning behavior between water, soil, sediment, and air.
Sorption to Soil and Sediment: Due to its expected low water solubility and high octanol-water partition coefficient (Log Kow), this compound is predicted to have a strong affinity for organic matter in soil and sediment. nm.gov The primary mechanism of sorption for non-ionic organic compounds like this is partitioning into the soil organic carbon. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption.
For PCBs, there is a general trend of increasing Koc with an increasing degree of chlorination. nm.gov As a monochlorinated biphenyl, this compound would be expected to have a lower Koc value compared to more highly chlorinated PCBs, but still high enough to indicate significant sorption to soil and sediment. This sorption will reduce its mobility in soil and its concentration in the aqueous phase, making it less available for transport in groundwater but concentrating it in solid matrices.
Water Partitioning: The compound's low water solubility will limit its concentration in the dissolved phase in aquatic systems. A significant fraction is likely to be associated with suspended particulate matter and dissolved organic carbon (DOC).
Volatilization: As a semi-volatile compound, this compound can partition from water and soil surfaces into the atmosphere. The extent of volatilization will be influenced by factors such as temperature, air and water flow rates, and its Henry's Law Constant. Lighter PCBs are generally more volatile. nih.gov
Table 7.4: Estimated Partitioning Behavior of this compound
| Environmental Matrix | Predicted Behavior | Key Influencing Factors | Consequence for Environmental Fate |
| Soil/Sediment | Strong sorption | High Log Kow, interaction with organic carbon. nm.gov | Reduced mobility, accumulation in sediments and soils. |
| Water | Low dissolved concentration | Low water solubility, sorption to suspended solids and DOC. | Transport primarily associated with particulate matter. |
| Air | Potential for volatilization | Semi-volatile nature. | Long-range atmospheric transport is possible. nih.govepa.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Chloroethyl)-1,1'-biphenyl in laboratory settings?
- Methodology :
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling can be employed using 4-bromo-1,1'-biphenyl and 2-chloroethylboronic acid. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous THF at reflux .
- Nucleophilic substitution : React 4-(2-Hydroxyethyl)-1,1'-biphenyl with thionyl chloride (SOCl₂) in dichloromethane under inert atmosphere. Monitor reaction progress via TLC to avoid over-chlorination .
- Validation : Confirm product purity using GC-MS and compare retention times with known standards.
Q. How should researchers characterize the structural purity of this compound?
- Analytical techniques :
- Single-crystal X-ray diffraction : Resolve molecular geometry and confirm chloroethyl substitution patterns (e.g., bond angles and torsional strain analysis) .
- NMR spectroscopy : Use and NMR to verify aromatic proton environments (δ 7.2–7.8 ppm) and chloroethyl group signals (δ 3.6–3.8 ppm for CH₂Cl) .
- Elemental analysis : Ensure carbon, hydrogen, and chlorine percentages align with theoretical values (e.g., C: 72.5%, H: 5.3%, Cl: 12.8%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields when using different palladium catalysts?
- Approach :
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ in cross-coupling reactions under identical conditions. Track yields via HPLC and isolate side products (e.g., dehalogenated biphenyl derivatives) .
- Mechanistic studies : Use DFT calculations to model catalytic cycles and identify rate-limiting steps. Correlate steric/electronic effects of ligands with chloroethyl group incorporation efficiency .
Q. What factors influence the hydrolytic stability of the chloroethyl group in aqueous environments?
- Experimental design :
- pH-dependent studies : Expose the compound to buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and quantify chloride release via ion chromatography .
- Structural analogs : Compare stability with 4-(2-Bromoethyl)-1,1'-biphenyl to assess leaving group effects. Use Arrhenius plots to calculate activation energy for hydrolysis .
- Key findings : Chloroethyl groups show higher stability in acidic conditions (pH < 5) due to reduced nucleophilic attack by water .
Q. How to design toxicity studies for this compound in biological systems?
- Protocol :
- In vitro assays : Evaluate cytotoxicity in human hepatocytes (e.g., HepG2 cells) using MTT assays. Test concentrations from 1–100 µM and monitor reactive oxygen species (ROS) generation .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Look for glutathione adducts indicative of electrophilic intermediates .
- Regulatory alignment : Follow EPA guidelines for dose-response assessment, including NOAEL/LOAEL determination .
Q. What methodologies track the environmental persistence of this compound in soil matrices?
- Field and lab integration :
- Soil microcosms : Spike soil samples (10–100 ppm) and measure half-life under aerobic/anaerobic conditions. Extract residues using accelerated solvent extraction (ASE) and quantify via GC-ECD .
- Degradation products : Identify biphenyl diols or chlorinated acetic acids via HRMS, which suggest microbial or abiotic degradation pathways .
Contradiction Analysis
Q. How to address discrepancies in reported chloroethyl group reactivity across substituted biphenyls?
- Case study :
- Steric hindrance : Compare reactivity of this compound with ortho-substituted analogs. Use X-ray data to quantify steric bulk via Tolman cone angles .
- Electronic effects : Perform Hammett studies using para-substituted biphenyl derivatives. Correlate σ values with SN2 reaction rates in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
